(2-(二甲氨基)吡啶-4-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

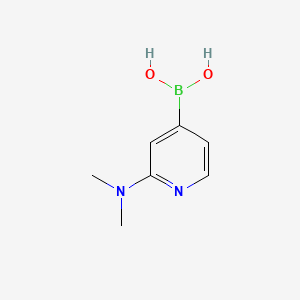

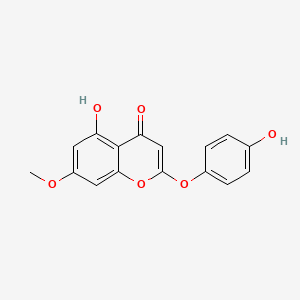

“(2-(Dimethylamino)pyridin-4-yl)boronic acid” is a boronic acid compound with the molecular formula C7H11BN2O2 . It is a useful boronic acid for the synthesis of various bioactive small molecules .

Synthesis Analysis

The synthesis of pyridinylboronic acids and esters often involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Protodeboronation of pinacol boronic esters, a valuable but underdeveloped process, has been reported . This process involves a radical approach and can be used for the formal anti-Markovnikov hydromethylation of alkenes .Molecular Structure Analysis

The molecular structure of “(2-(Dimethylamino)pyridin-4-yl)boronic acid” consists of seven carbon atoms, eleven hydrogen atoms, one boron atom, two nitrogen atoms, and two oxygen atoms . The average mass is 165.985 Da and the monoisotopic mass is 166.091354 Da .Chemical Reactions Analysis

Boronic acids, including “(2-(Dimethylamino)pyridin-4-yl)boronic acid”, are highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura cross-coupling reactions . Protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .科学研究应用

化学合成中的催化

(2-(二甲氨基)吡啶-4-基)硼酸及其衍生物因其在各种化学反应中的催化性能而受到探索。例如,已经开发出基于硼酸的配合物作为酰胺缩合反应的可重复使用的均相催化剂。这些配合物,包括那些涉及 4-(N,N-二甲氨基)吡啶 (DMAP) 的配合物,已被证明可以有效促进酰胺形成,突出了它们在大型化学合成过程中的潜力 (Yanhui Lu, Ke Wang, K. Ishihara, 2017)。

有机合成和功能化

在有机合成中的进一步应用包括促进 γ,δ-不饱和羧酸的碘内酯化反应,在中性条件下产生各种内酯。这展示了该化合物作为有机合成中多功能催化剂的作用,能够生产具有潜在药物应用的复杂有机分子 (Chuisong Meng, Zhihui Liu, Yuxiu Liu, Qingmin Wang, 2015)。

交叉偶联反应

(2-(二甲氨基)吡啶-4-基)硼酸的用途扩展到促进铃木-宫浦交叉偶联反应,这在复杂有机化合物的合成中至关重要。这些反应已被用于创建高度功能化的杂芳基吡啶,展示了该化合物在大力拓展化学合成工具包和生成在各个领域具有潜在应用的新分子中的作用 (Amy E. Smith, Kate M. Clapham, A. Batsanov, M. Bryce, B. Tarbit, 2008)。

传感器开发

另一个有趣的应用是设计新的硼酸荧光传感器,用于检测生物学上重要的糖类。像 (2-(二甲氨基)吡啶-4-基)硼酸这样的化合物已被用于创建在生理 pH 值下添加糖类后表现出显着荧光变化的传感器。这对于生物医学研究和诊断具有重要意义,其中此类传感器可用于检测和量化生物样品中的特定糖 (R. Hosseinzadeh, M. Mohadjerani, Mona Pooryousef, Abbas Eslami, S. Emami, 2015)。

未来方向

The future directions of “(2-(Dimethylamino)pyridin-4-yl)boronic acid” research could involve further development of the protodeboronation process , as well as exploration of its potential applications in the synthesis of various bioactive small molecules . The Suzuki-Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon-carbon bond forming reaction, is also a promising area of research .

属性

IUPAC Name |

[2-(dimethylamino)pyridin-4-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O2/c1-10(2)7-5-6(8(11)12)3-4-9-7/h3-5,11-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJBHXVBUABNEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)N(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Dimethylamino)pyridin-4-yl)boronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[(heptan-2-yl)amino]benzoate](/img/structure/B590724.png)

![6-Ethoxy-N~2~-(propan-2-yl)-N~4~-[(trimethylsilyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B590728.png)

![3-Oxa-4,8-diazatricyclo[5.2.2.02,6]undeca-1(9),2(6),4,7-tetraene](/img/structure/B590731.png)

![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-phenylpropyl)piperazine](/img/structure/B590734.png)

![5-Methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B590744.png)